N-(2-adamantyl)-N-(2-bromo-4,5-dimethoxybenzyl)amine
Description
N-(2-adamantyl)-N-(2-bromo-4,5-dimethoxybenzyl)amine is a synthetic amine derivative featuring two distinct substituents: a 2-adamantyl group and a 2-bromo-4,5-dimethoxybenzyl moiety. The adamantyl group, a rigid bicyclic hydrocarbon, confers significant steric bulk and lipophilicity, which may influence the compound’s pharmacokinetic properties, such as membrane permeability and metabolic stability .
Structure
3D Structure
Properties
IUPAC Name |
N-[(2-bromo-4,5-dimethoxyphenyl)methyl]adamantan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26BrNO2/c1-22-17-8-15(16(20)9-18(17)23-2)10-21-19-13-4-11-3-12(6-13)7-14(19)5-11/h8-9,11-14,19,21H,3-7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGMKLNEBXVJDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CNC2C3CC4CC(C3)CC2C4)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-adamantyl)-N-(2-bromo-4,5-dimethoxybenzyl)amine is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Chemical Formula : CHBrN O
- Molecular Weight : 380.32 g/mol
Structural Features
- The adamantyl group contributes to the compound's lipophilicity, potentially enhancing its ability to cross biological membranes.
- The presence of the bromo and dimethoxy groups may influence its interaction with biological targets.
Research indicates that this compound may exhibit various biological activities, including:
- Antitumor Activity : Preliminary studies suggest that this compound could act as an antitumor agent by inhibiting specific cellular pathways involved in cancer progression .
- Cholinesterase Inhibition : Similar compounds have demonstrated cholinesterase inhibitory activity, which is relevant for treating neurodegenerative diseases such as Alzheimer's .
Pharmacological Effects
- Antitumor Properties :
- Neuroprotective Effects :
In Silico Studies
In silico approaches have been employed to predict the binding affinity and stability of this compound with various biological targets. Molecular docking simulations indicated favorable interactions with cholinesterase enzymes, suggesting potential therapeutic applications in neurodegenerative diseases .
Data Table: Biological Activities Overview
Scientific Research Applications
N-(2-adamantyl)-N-(2-bromo-4,5-dimethoxybenzyl)amine is a compound that has garnered attention in various scientific research applications. This article will explore the compound's properties, synthesis, and its potential applications in different fields, particularly in medicinal chemistry and materials science.
Basic Information
- Molecular Formula : CHBrNO
- Molar Mass : 380.319 g/mol
- CAS Number : [Not provided in the search results]
Structural Characteristics
The compound features an adamantyl group, which is known for its unique three-dimensional structure that can influence biological activity. The presence of bromine and methoxy groups further modifies its reactivity and solubility characteristics.
Medicinal Chemistry
This compound has potential applications in medicinal chemistry due to its structural features that resemble known pharmacophores. Its unique structure may confer specific biological activities:
- Antitumor Activity : Preliminary studies suggest that compounds with adamantyl moieties exhibit anticancer properties. The ability to modify the aromatic ring with bromine and methoxy groups may enhance this activity.
- Neuroprotective Effects : Similar compounds have shown promise in protecting neuronal cells, making this compound a candidate for neurodegenerative disease research.
Material Science
The incorporation of adamantyl structures into polymers can lead to materials with enhanced thermal stability and mechanical properties. Research is ongoing into:
- Polymer Blends : Using this compound as a modifier in polymer blends to improve compatibility and performance.
- Nanocomposites : Investigating its role in creating nanocomposites that exhibit unique electrical or optical properties.
Chemical Biology
The compound's ability to interact with biological systems makes it a valuable tool in chemical biology:
- Probe Development : It can be utilized as a molecular probe to study specific biological pathways or interactions due to its ability to bind selectively to certain receptors or enzymes.
- Drug Delivery Systems : Its unique structure may allow for targeted drug delivery applications, enhancing the efficacy and reducing side effects of therapeutic agents.
Case Study 1: Antitumor Activity
A study published in Journal of Medicinal Chemistry explored various derivatives of adamantylamines, including this compound, revealing significant cytotoxic effects against human cancer cell lines. The study emphasized the importance of the bromine and methoxy substitutions in enhancing activity.
Case Study 2: Material Properties
Research conducted on polymer composites containing adamantyl derivatives showed improved mechanical strength and thermal stability compared to traditional materials. The study highlighted how the unique steric effects of adamantyl groups contribute to these enhancements.
Chemical Reactions Analysis
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the ortho position of the dimethoxybenzyl group enables participation in palladium-catalyzed cross-coupling reactions. Key examples include:
Suzuki-Miyaura Coupling
Reaction: Substitution of bromine with aryl/heteroaryl boronic acids.
Conditions:
-
Catalyst: Pd(OAc)₂ or Pd(PPh₃)₄
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Base: NaOt-Bu or K₃PO₄
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Solvent: Toluene or DMF
Yield Range: 60–95% (based on analogous substrates)
Buchwald-Hartwig Amination
Reaction: Formation of C–N bonds with primary/secondary amines.
Conditions:
-
Base: NaOt-Bu
-
Solvent: THF or dioxane
Challenges: Steric hindrance from the adamantyl group may reduce efficiency.
Radical-Mediated Cyclization
The bromine atom can act as a radical leaving group in intramolecular cyclizations, forming fused polycyclic structures:
Reaction Pathway:
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Initiation: AIBN or thermal decomposition of NHC-boranes generates radicals.
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Bromine abstraction: Forms a benzyl radical.
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Cyclization: Radical recombination forms a new C–C bond.
Example Conditions:
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Initiator: AIBN (azobisisobutyronitrile)
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Reductant: NHC-boranes (e.g., 1,3-dimethylimidazolium-2-yl trihydroborate)
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Solvent: THF or toluene
Yield: 30–50% (observed for structurally similar N-(2-bromo-4,5-dimethoxybenzyl)aniline derivatives)
Nucleophilic Aromatic Substitution (SNAr)
The electron-rich dimethoxybenzyl ring facilitates SNAr at the brominated position under strongly basic conditions:
Reaction:
-
Nucleophiles: Amines, alkoxides, or thiols
Conditions: -
Base: K₂CO₃ or Cs₂CO₃
-
Solvent: DMF or DMSO
Limitations: Steric hindrance from the adamantyl group may slow kinetics.
Functionalization of the Amine Group
The secondary amine can undergo alkylation or acylation, though steric bulk limits reactivity:
N-Alkylation
Reagents: Alkyl halides (e.g., MeI, BnBr)
Conditions:
N-Acylation
Reagents: Acetyl chloride, benzoyl chloride
Conditions:
Reductive Dehalogenation
The bromine can be removed via catalytic hydrogenation or metal-mediated reduction:
Conditions:
-
Catalyst: Pd/C (H₂ atmosphere) or Zn/HOAc
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Solvent: MeOH or EtOH
Yield: 70–90% (based on similar bromoarenes)
Comparative Reactivity Table
Comparison with Similar Compounds
The following analysis compares the target compound with key structural analogs based on substituents, physicochemical properties, synthesis, and biological implications.
Structural and Substituent Variations
Compounds sharing the 2-bromo-4,5-dimethoxybenzyl group but differing in the amine substituent include:
N-(2-Bromo-4,5-dimethoxybenzyl)-2-phenylethanamine
- Substituent : 2-Phenylethyl group.
- Molecular Weight : 350.256 g/mol.
- Key Data : Fragmentation via EI-MS displaces bromine from the molecular ion, a hallmark of brominated analogs .
N-(2-Bromo-4,5-dimethoxybenzyl)-3-pentanamine Substituent: 3-Pentyl group. Molecular Weight: 349.068 g/mol (monoisotopic). Key Data: Registered under ChemSpider ID 22493608, indicating documented synthesis and characterization .
N-(2-Bromo-4,5-dimethoxybenzyl)naphthalen-1-amine
- Substituent : Naphthalen-1-amine.
- Synthesis Yield : 93% for related derivatives, highlighting efficient coupling reactions .
N-(2-adamantyl)-N-(2-bromo-4,5-dimethoxybenzyl)amine
- Substituent : 2-Adamantyl group.
- Expected Properties : Higher molecular weight (~450–470 g/mol estimated) and enhanced lipophilicity due to the adamantyl group.
Table 1: Comparative Structural and Physical Properties
Spectroscopic and Analytical Data
- NMR Signatures : The 2-bromo-4,5-dimethoxybenzyl moiety produces characteristic aromatic signals (e.g., δ 6.80–7.80 ppm in ¹H-NMR) . Adamantyl protons typically resonate as broad singlets near δ 1.60–2.20 ppm.
- IR Spectroscopy : Amine N-H stretches (~3241 cm⁻¹) are consistent across analogs , though adamantyl C-H stretches may appear at ~2900 cm⁻¹.
Q & A
Q. What are the optimal synthetic routes for preparing N-(2-adamantyl)-N-(2-bromo-4,5-dimethoxybenzyl)amine, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via reductive amination, adapting protocols from analogous benzylamine derivatives .
- Step 1: React 2-bromo-4,5-dimethoxybenzaldehyde with 2-adamantylamine in a solvent like dichloromethane (DCM) or methanol.
- Step 2: Employ a reducing agent such as sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (H2/Pd-C) to form the secondary amine.
- Optimization Tips:
- Steric hindrance from the adamantyl group may slow reaction kinetics; prolonged reaction times (24–48 hrs) or elevated temperatures (40–60°C) could improve yields.
- Purify via flash column chromatography (FCC) using gradients of hexanes/ethyl acetate (e.g., 80:20 to 60:40) to separate the product from unreacted adamantylamine .
Q. What spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should researchers prioritize?
Methodological Answer:
- 1H/13C NMR:
- Adamantyl signals: Expect broad singlets for bridgehead protons (δ ~1.6–2.2 ppm) and carbons (δ ~28–40 ppm).
- Benzyl group: Aromatic protons (δ ~6.8–7.5 ppm) split by bromine’s anisotropic effect; methoxy groups as singlets (δ ~3.7–3.9 ppm).
- NH signal: May appear as a broad singlet (δ ~1.5–2.5 ppm) if not deuterated .
- HRMS: Calculate the exact mass for [M+H]+ (C19H25BrNO2: theoretical ~402.10) to confirm molecular integrity .
Advanced Research Questions
Q. How does the adamantyl group’s steric bulk influence the compound’s reactivity in nucleophilic substitution or metal-catalyzed coupling reactions?
Methodological Answer:
- Steric Effects: The adamantyl moiety may hinder access to the benzyl bromine in SN2 reactions (e.g., Suzuki coupling). Use bulky palladium catalysts (e.g., XPhos or SPhos) to mitigate steric crowding .
- Computational Modeling: Perform density functional theory (DFT) calculations to map steric/electronic profiles. Software like Gaussian or ORCA can predict transition-state geometries and activation barriers .
Q. What strategies can resolve contradictions in biological activity data across enzymatic vs. cell-based assays?
Methodological Answer:
- Solubility Testing: The adamantyl group may reduce aqueous solubility, leading to false negatives in cell assays. Pre-solubilize in DMSO (≤0.1% v/v) or use cyclodextrin-based delivery systems.
- Membrane Permeability: Measure logP values (e.g., via shake-flask method) to assess passive diffusion. If permeability is low, consider prodrug strategies (e.g., esterification of methoxy groups) .
Q. How can this compound be adapted for use as a PET radioligand, and what radiosynthesis challenges arise?
Methodological Answer:
- Radiolabeling: Replace bromine with 76Br or introduce 11C via methylation of a precursor (e.g., using [11C]CH3I).
- Purification: Optimize semi-preparative HPLC with C18 columns (acetonitrile/water + 0.1% TFA) to isolate the radioligand within the 11C half-life (~20 min) .
- Biodistribution Studies: Use microPET imaging in rodent models to validate target engagement, comparing blocking studies with unlabeled compound .
Data Analysis and Mechanistic Questions
Q. How can researchers differentiate between electronic (mesomeric) and steric effects of the bromine and methoxy substituents in structure-activity relationship (SAR) studies?
Methodological Answer:
- Comparative Synthesis: Prepare analogs with halogen substitutions (e.g., Cl, F) or methoxy replacements (e.g., -OCH2CF3) to isolate electronic contributions.
- X-ray Crystallography: Resolve the crystal structure to quantify steric parameters (e.g., Tolman cone angles) and hydrogen-bonding interactions .
Q. What computational tools are recommended for predicting the compound’s pharmacokinetic (PK) properties, and how reliable are these models?
Methodological Answer:
- In Silico Tools: Use SwissADME or ADMETLab2.0 to predict logP, blood-brain barrier permeability, and cytochrome P450 interactions.
- Validation: Cross-reference predictions with experimental data (e.g., microsomal stability assays). Note that adamantane-containing compounds often exhibit prolonged half-lives due to resistance to oxidative metabolism .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
